N-(6-Cyanohexyl)propanamide
Description
N-(6-Cyanohexyl)propanamide (CAS: 62578-16-9) is a propanamide derivative featuring a six-carbon alkyl chain terminated by a cyano (-CN) group at the nitrogen substituent. This compound belongs to the broader class of N-alkyl propanamides, which are characterized by their amide bond (-CONH-) and variable alkyl or aryl substituents.
Properties
CAS No. |
62578-16-9 |
|---|---|
Molecular Formula |
C10H18N2O |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
N-(6-cyanohexyl)propanamide |
InChI |
InChI=1S/C10H18N2O/c1-2-10(13)12-9-7-5-3-4-6-8-11/h2-7,9H2,1H3,(H,12,13) |
InChI Key |
XQFFRCQKYQUSTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCCCCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
N-(6-Cyanohexyl)propanamide
- Substituents: A linear hexyl chain with a terminal cyano group.
- Key Interactions : The nitrile group enables dipole-dipole interactions and may enhance solubility in polar solvents.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (–3)
- Substituents : Bulky diphenylethyl and methoxynaphthyl groups.
- Key Interactions : Aromatic π-π stacking and hydrogen bonding (via methoxy oxygen).
- Synthesis : Prepared via reaction of 2,2-diphenylethan-1-amine with naproxen, highlighting the use of aromatic carboxylic acids in amide formation .
N-Cyclohexyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide (–5)
- Substituents : Cyclohexyl (chair conformation), p-tolyl, and dihydropyrimidinyl groups.
- Key Interactions : Extensive hydrogen bonding (N–H⋯O, O–H⋯N) and C–H⋯C interactions in crystal packing.
- Physicochemical Impact : The hydroxy and oxo groups enhance hydrophilicity compared to purely aliphatic analogs .
N-Alkyl Propanamide (Generic) ()
- Regulatory Context: PMN P–18–239 (generic N-alkyl propanamide) is subject to significant new use regulations, emphasizing industrial and consumer safety. The cyanohexyl variant may face stricter handling guidelines due to its reactive nitrile group .
Antioxidant and Antibacterial Propanamides ()
- 3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide: Exhibits radical scavenging activity.
Heterocyclic Propanamides ()
- N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide : Features a purine moiety, enabling DNA-interactive applications.
- Comparison: this compound’s simpler structure lacks heterocyclic complexity but may serve as a versatile intermediate in synthesizing bioactive molecules .
Physicochemical and Regulatory Considerations
| Property | This compound | N-(2,2-Diphenylethyl)-...propanamide | N-Cyclohexyl-...propanamide |
|---|---|---|---|
| Polarity | High (due to -CN) | Moderate (aromatic groups) | Low (cyclohexyl) |
| Hydrogen Bonding | Limited (no -OH/-NH₂) | Yes (methoxy oxygen) | Extensive (N–H, O–H) |
| Bioactivity | Underexplored | Potential anti-inflammatory* | Crystallographically stable |
| Regulatory Status | PMN P–18–239 | Research-grade | Safety data available |
*Inferred from naproxen-derived synthesis .
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